2-Chloro-3-fluorobenzoic acid CAS number
2-Chloro-3-fluorobenzoic acid CAS number
An In-depth Technical Guide to 2-Chloro-3-fluorobenzoic Acid
Abstract
2-Chloro-3-fluorobenzoic acid, identified by the CAS number 102940-86-3, is a halogenated aromatic carboxylic acid. Its unique molecular structure, featuring both chlorine and fluorine substituents, makes it a valuable and versatile intermediate in the synthesis of a wide range of bioactive molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, applications in research and drug development, and safety and handling protocols. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, agrochemical synthesis, and organic chemistry.
Physicochemical Properties
2-Chloro-3-fluorobenzoic acid is a white to off-white crystalline solid at room temperature. The presence of both chloro and fluoro groups on the benzoic acid backbone significantly influences its reactivity and physical properties.
| Property | Value | Reference |
| CAS Number | 102940-86-3 | [1][2][3][4] |
| Molecular Formula | C₇H₄ClFO₂ | [1][2][4][5] |
| Molecular Weight | 174.56 g/mol | [1][2][3][5] |
| Melting Point | 169 - 173 °C | [1] |
| Boiling Point | 279.5 °C | [2] |
| Appearance | White to almost white powder to crystal | [1] |
| Purity | ≥ 97% (GC) | [1] |
| IUPAC Name | 2-chloro-3-fluorobenzoic acid | [5] |
| SMILES | C1=CC(=C(C(=C1)F)Cl)C(=O)O | [2][5] |
Synthesis Protocols
Several synthetic routes for the preparation of 2-Chloro-3-fluorobenzoic acid have been reported. A common method involves the halogenation and subsequent modification of readily available precursors.
Synthesis from 2,3-Dichlorobenzoyl Chloride
A patented method describes the synthesis of 2-Chloro-3-fluorobenzoic acid starting from 2,3-dichlorobenzoyl chloride.[6] This process involves a fluorine substitution reaction followed by hydrolysis.
Experimental Protocol:
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Fluorination: 2,3-Dichlorobenzoyl chloride is used as the starting material. It undergoes a fluorine substitution reaction with a fluorinating agent in an organic solvent. A phase-transfer catalyst is present to facilitate the reaction.
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Concentration: After the substitution reaction, the reaction solution is concentrated, typically through underpressure distillation.
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Hydrolysis: The concentrated solution is then hydrolyzed under alkaline conditions.
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Acidification: After the hydrolysis is complete, the pH of the system is adjusted to be acidic.
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Isolation: The precipitated solid product, 2-Chloro-3-fluorobenzoic acid, is then isolated.
This method is noted for its high selectivity and suitability for producing high-purity product.[6]
Synthesis from 3-Fluorobenzoic Acid
Another documented method involves the ortho-lithiation of 3-fluorobenzoic acid followed by chlorination.
Experimental Protocol:
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Solution Preparation: Dissolve 3-Fluorobenzoic acid (28.71 mmol) in 20 mL of tetrahydrofuran (THF).
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Lithiating Agent Preparation: Prepare a suspension containing tetramethylethylenediamine (TMEDA) (66.3 mmol) and 1.3 M sec-butyllithium (sec-BuLi) (62.4 mmol) in 20 mL of THF.
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Ortho-lithiation: Slowly add the 3-fluorobenzoic acid solution dropwise to the lithiating agent suspension at -90 °C.
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Reaction: Dilute the reaction mixture with 50 mL of THF and continue stirring for 35 minutes while maintaining the temperature at -90 °C.
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Chlorination: A chlorinating agent is then added to introduce the chlorine atom at the ortho position.
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Workup and Isolation: The reaction is quenched, and the product is extracted and purified to yield 2-chloro-3-fluorobenzoic acid.
Applications in Research and Drug Development
2-Chloro-3-fluorobenzoic acid is a key building block in the synthesis of various high-value organic compounds due to the enhanced reactivity conferred by its halogen substituents.[1]
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Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] It is also used to prepare aryl aminopyrazole benzamides, which act as oral non-steroidal selective glucocorticoid receptor agonists, and aminobenzhydrol derivatives that function as inhibitors of squalene synthase and cholesterol synthase.
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Agrochemicals: This compound is utilized in the formulation of herbicides and pesticides.[1] The presence and position of the halogen atoms can enhance the efficacy and selectivity of these agricultural chemicals.
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Organic Synthesis: It is a versatile precursor for synthesizing more complex organic molecules in both academic and industrial research settings.[1]
Safety and Handling
Proper handling and storage of 2-Chloro-3-fluorobenzoic acid are essential to ensure safety in a laboratory or industrial setting.
Hazard Identification
The compound is classified with the following hazards according to the Globally Harmonized System (GHS).
| GHS Information | Code | Description |
| Pictogram | GHS07 | Exclamation Mark |
| Signal Word | Warning | |
| Hazard Statements | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from AOBChem USA.[4]
Recommended Handling and Storage
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Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and eye/face protection, to avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[7]
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Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[7] Recommended storage temperature is between 2-8°C.[4] Keep away from incompatible materials such as oxidizing agents.
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First Aid Measures:
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Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice.
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Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical attention.
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Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.
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Conclusion
2-Chloro-3-fluorobenzoic acid is a synthetically important compound with significant applications in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties and versatile reactivity make it a valuable precursor for the development of novel molecules. Adherence to strict safety and handling protocols is mandatory when working with this chemical to mitigate potential hazards. The synthetic methodologies outlined in this guide provide a foundation for its efficient production and utilization in various research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chloro-3-fluorobenzoic acid | 102940-86-3 | FC64190 [biosynth.com]
- 3. 2-Chloro-3-fluorobenzoic acid - [sigmaaldrich.com]
- 4. aobchem.com [aobchem.com]
- 5. 2-Chloro-3-fluorobenzoic acid | C7H4ClFO2 | CID 302620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid - Google Patents [patents.google.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 102940-86-3 Name: 2-Chloro-3-fluorobenzoic Acid2-Chloro-3-fluorobenzoic acid [xixisys.com]
